molecular formula C8H12 B3369796 1-Octen-4-yne CAS No. 24612-83-7

1-Octen-4-yne

Cat. No. B3369796
CAS RN: 24612-83-7
M. Wt: 108.18 g/mol
InChI Key: ICBXOVYWGIDVQO-UHFFFAOYSA-N
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Description

1-Octen-4-yne is a chemical compound with the molecular formula C8H12 . Its average mass is 108.181 Da and its monoisotopic mass is 108.093903 Da .


Molecular Structure Analysis

The molecular structure of 1-Octen-4-yne consists of a chain of 8 carbon atoms with a triple bond between the 4th and 5th carbon atoms . The structure can be represented in 2D or 3D models .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Carlton and Read (1978) explored the rhodium(I)-catalyzed dimerization of oct-1-yne at room temperature, resulting in the formation of various isomers including 7-methylenepentadec-8-yne (Carlton & Read, 1978).
  • White et al. (1984) investigated the metabolic activation of acetylenes like [1,2-14C]Oct-l-yne, revealing its covalent binding to protein, DNA, and haem, highlighting a potential biochemical pathway for activation (White et al., 1984).
  • Inagaki, Kawamura, and Mukai (2007) reported on the Rh(I)-catalyzed Pauson–Khand reaction of 1-phenylsulfonyl-1,2-octadien-7-yne derivatives, a process that contributes to the understanding of complex organic synthesis (Inagaki, Kawamura, & Mukai, 2007).

Biological and Environmental Research

  • Ritchie et al. (1994) explored the effect of 1-octen-3-ol on the attraction of biting midges in southeastern Queensland, finding it acted as a synergist with CO2, which could have implications for vector surveillance (Ritchie et al., 1994).
  • Chitarra et al. (2005) discovered that 1-Octen-3-ol, produced by Penicillium paneum, inhibits the germination of conidia, demonstrating its role in the fungal lifecycle and potential applications in controlling fungal growth (Chitarra et al., 2005).

Food and Flavor Chemistry

  • Maggi et al. (2010) characterized the mushroom-like flavor of Melittis melissophyllum subsp. melissophyllum, noting the high concentration of 1-Octen-3-ol, which could be used as a flavoring agent in food products (Maggi et al., 2010).

properties

IUPAC Name

oct-1-en-4-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBXOVYWGIDVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179358
Record name 1-Octen-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24612-83-7
Record name 1-Octen-4-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024612837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octen-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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